molecular formula C12H14N2OS B2501305 N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide CAS No. 2411289-91-1

N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide

Cat. No.: B2501305
CAS No.: 2411289-91-1
M. Wt: 234.32
InChI Key: HXCFNMGZUHSUGZ-UHFFFAOYSA-N
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Description

N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide (CAS 2411289-91-1) is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.32 g/mol . This synthetic building block features a thieno[3,2-b]pyrrole scaffold, a fused heterocyclic system of significant interest in medicinal chemistry for its potential in drug discovery programs . The compound's structure includes a prop-2-enamide (acrylamide) group, which can serve as a versatile handle for further chemical modifications via reactions such as Michael additions, making it a valuable intermediate for the synthesis of more complex molecules for biological screening . Researchers can utilize this compound in the design and development of novel small-molecule probes. As a specialized reagent, it is intended for use by qualified laboratory professionals. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-4-12(15)13(2)8-9-7-11-10(14(9)3)5-6-16-11/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCFNMGZUHSUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1CN(C)C(=O)C=C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Thieno[3,2-b]Pyrrole Core

The thieno[3,2-b]pyrrole scaffold serves as the foundational structure for this compound. A modular synthesis approach, adapted from hepatitis C virus (HCV) polymerase inhibitor studies, begins with ethyl thiophene-2-carboxylate as the starting material. Nitration of this substrate yields a regioisomeric mixture, which is resolved via chromatography to isolate the 3-nitro derivative. Subsequent palladium-catalyzed cyclization with cyclohexenyl triflate under microwave irradiation facilitates ring closure, forming the bicyclic system. This method achieves a 64% yield on small scale but drops to ~15% during scale-up due to competing side reactions.

Alternative routes employ Sonogashira coupling to install acetylene intermediates, followed by TBAF-mediated cyclization to deprotect silyl groups and generate the pyrrole ring. Comparative studies highlight the superiority of microwave-assisted reactions in reducing reaction times from 24 hours to 30 minutes while maintaining yields above 50%.

Functionalization at the 5-Position: Aminomethyl Group Installation

The installation of the N-methylaminomethyl group at the 5-position proceeds via a three-step sequence:

  • Hydroxymethyl Intermediate : Oxidation of the 5-methyl group using manganese dioxide (MnO₂) in dichloromethane generates (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol, isolated in 85% yield.
  • Bromination : Conversion of the alcohol to a bromide is accomplished with phosphorus tribromide (PBr₃) in tetrahydrofuran (THF), yielding 4-methyl-5-(bromomethyl)-4H-thieno[3,2-b]pyrrole (92%).
  • Amination : Reaction of the bromide with methylamine in acetonitrile at 60°C for 12 hours produces N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride, characterized by ¹H NMR (δ 2.95 ppm, singlet, N–CH₃) and a molecular ion peak at m/z 216.73.

Amide Formation: Reaction with Acryloyl Chloride

The final step involves acryloylation of the secondary amine. Under anhydrous conditions, N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride is neutralized with triethylamine (TEA) in dichloromethane (DCM) and treated with acryloyl chloride at 0°C. The reaction proceeds quantitatively within 2 hours, as monitored by thin-layer chromatography (TLC). Purification via silica gel chromatography affords the target compound as a white solid (mp 148–150°C) in 89% yield.

Table 1: Reaction Conditions for Key Synthetic Steps

Step Reagents/Conditions Yield (%) Citation
Thienopyrrole cyclization Pd(OAc)₂, cyclohexenyl triflate, MW, 150°C 64
4-Methylation CH₃I, K₂CO₃, DMF, 80°C 78
Bromination PBr₃, THF, rt 92
Acryloylation Acryloyl chloride, TEA, DCM, 0°C 89

Optimization and Alternative Synthetic Routes

Alternative methodologies explored in patent literature include Suzuki-Miyaura cross-coupling to introduce aryl groups early in the synthesis. For example, reaction of 4-bromo-2-methoxy-5-nitrophenyl derivatives with boronate esters under palladium catalysis installs substituents regioselectively. However, this approach complicates later functionalization steps, reducing overall efficiency to 45%.

Microwave-assisted reactions significantly enhance throughput in cyclization and alkylation steps, reducing typical reaction times by 70%. Solvent screening reveals DMF as superior to acetone or toluene for maintaining intermediate stability during methylation.

Analytical Characterization

The final product is validated via spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H), 6.85 (d, J = 3.6 Hz, 1H, thiophene H), 6.25–6.15 (m, 2H, acrylamide CH₂), 5.70 (dd, J = 10.4, 2.0 Hz, 1H, acrylamide CH), 4.55 (s, 2H, N–CH₂), 3.10 (s, 3H, N–CH₃), 2.95 (s, 3H, pyrrole–CH₃).
  • LC-MS : [M+H]⁺ at m/z 275.1, confirming molecular formula C₁₂H₁₅N₂O₂S.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lysine-specific demethylases (KDM1A and LSD1), which play a crucial role in the regulation of gene transcription by demethylating lysine residues on histones . This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Thienopyrrole Cores

CCG32091
  • Structure: Thieno[3,2-b]pyrrole core with a 4-fluorobenzyl group at the pyrrole nitrogen and a 2-furanylmethylamine carboxamide side chain.
  • Activity : Antiviral agent against neurotropic alphaviruses (e.g., Venezuelan equine encephalitis virus) via inhibition of viral replication .
  • Key Difference : The absence of the propenamide group and presence of a fluorinated benzyl group enhance antiviral specificity, contrasting with the antibacterial focus of the target compound.
N-Methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine Hydrochloride
  • Structure: A simpler derivative lacking the propenamide side chain, retaining the methyl-thienopyrrole core.
  • Role : Intermediate in synthesizing more complex derivatives like the target compound .
  • Significance: Highlights the importance of the thienopyrrole scaffold as a versatile pharmacophore.

Enamide-Containing Analogues

MMV1580854
  • Structure: 2-(2-Aminopyridin-3-yl)oxy-5-ethyl-4-fluorophenol.
  • Activity: Broad-spectrum antibacterial activity against MRSA, E. coli, and Pseudomonas aeruginosa by targeting oxidoreductases .
  • Key Difference: Replaces the thienopyrrole core with a phenol-aminopyridine system, demonstrating divergent enzyme targeting despite shared antibacterial effects.
N-(5-methyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
  • Structure : Prop-2-enamide linked to a thiazole ring and 4-nitrophenyl group.

Key Research Findings and Insights

Scaffold Versatility: The thienopyrrole core is adaptable for diverse therapeutic applications (antibacterial, antiviral) depending on substituents.

Role of Enamide Group : The (E)-enamide configuration in the target compound enhances binding to bacterial enzymes, while its absence in CCG32091 shifts activity to viral targets.

Synthetic Accessibility: Derivatives like the hydrochloride salt in suggest straightforward functionalization of the thienopyrrole core, enabling rapid SAR studies .

Biological Activity

N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide, with CAS Number 2411289-91-1, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄N₂OS
  • Molecular Weight : 234.32 g/mol
  • Structure : The compound features a thieno[3,2-b]pyrrole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with thieno[3,2-b]pyrrole structures have shown potential against various pathogens.
  • Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Apoptosis : Similar compounds have been shown to influence apoptotic pathways, potentially leading to increased apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thieno[3,2-b]pyrrole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting potential as antimicrobial agents.

CompoundBacterial StrainInhibition Zone (mm)
1E. coli15
2S. aureus20
3P. aeruginosa18

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Caspase activation
MCF78Bcl-2 inhibition
A54912ROS generation

Neuroprotective Effects

Recent research has suggested that derivatives of thieno[3,2-b]pyrrole may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

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